molecular formula C11H11ClN2O3 B11857781 2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one CAS No. 62484-45-1

2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one

Cat. No.: B11857781
CAS No.: 62484-45-1
M. Wt: 254.67 g/mol
InChI Key: KDZWLTOOCHEJAB-UHFFFAOYSA-N
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Description

2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one is a quinazoline derivative. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl chloroformate.

    Formation of Intermediate: The aniline reacts with ethyl chloroformate to form an intermediate carbamate.

    Cyclization: The intermediate undergoes cyclization in the presence of a base to form the quinazoline ring.

    Chlorination: The final step involves chlorination to introduce the chlorine atom at the 2-position.

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.

    Hydrolysis: The ethoxy and methoxy groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of substituted quinazoline derivatives.

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Hydrolysis: Formation of corresponding alcohols and phenols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Modulation: It may modulate receptor activity by interacting with receptor binding sites.

    Pathways Involved: The compound may affect various biochemical pathways, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methoxyquinazolin-4(1H)-one
  • 7-Ethoxy-6-methoxyquinazolin-4(1H)-one
  • 2-Chloro-7-ethoxyquinazolin-4(1H)-one

Uniqueness

2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one is unique due to the presence of both ethoxy and methoxy groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

CAS No.

62484-45-1

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67 g/mol

IUPAC Name

2-chloro-7-ethoxy-6-methoxy-3H-quinazolin-4-one

InChI

InChI=1S/C11H11ClN2O3/c1-3-17-9-5-7-6(4-8(9)16-2)10(15)14-11(12)13-7/h4-5H,3H2,1-2H3,(H,13,14,15)

InChI Key

KDZWLTOOCHEJAB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=C(NC2=O)Cl)OC

Origin of Product

United States

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